

crystal violet triphenylmethane dye properties

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Compound Focus: Crystal Violet

CAS No.: 548-62-9

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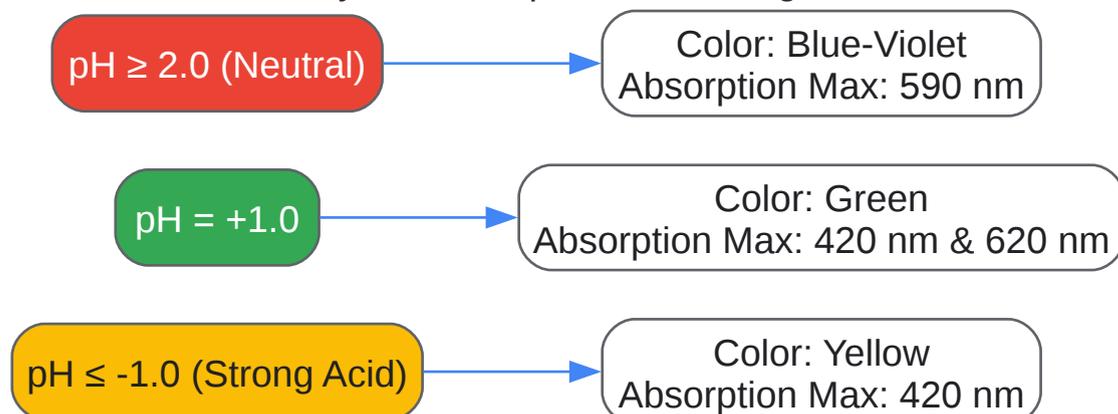
Fundamental Properties of Crystal Violet

Crystal Violet (Gentian Violet) is a synthetic triarylmethane dye with the chemical formula $C_{25}H_{30}ClN_3$ and a molar mass of $407.99 \text{ g}\cdot\text{mol}^{-1}$ [1]. Its key properties are summarized in the table below.

Property	Description / Value
Chemical Names	Crystal Violet, Gentian Violet, Basic Violet 3, Methyl Violet 10B [1].
IUPAC Name	4-[Bis[4-(dimethylamino)phenyl]methylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride [1].
Molar Mass	$407.99 \text{ g}\cdot\text{mol}^{-1}$ [1].
Melting Point	205 °C (decomposes) [1].
Solubility (in water)	Approximately 4 g/L at 25 °C [1].
Primary Applications	Biological stain (e.g., Gram staining), antibacterial/antifungal agent, textile/paper dye, histological stain [1].

A key characteristic of **Crystal Violet** is its **pH-dependent color change**, arising from different charged states of the dye molecule [1]. The following diagram illustrates this property.

Crystal Violet pH Color Changes



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Crystal Violet's color and absorption spectrum change with solution pH. [1]

Optical Properties and Spectroscopic Data

The utility of **Crystal Violet** in research and assays is largely due to its predictable optical behavior. The quantitative spectroscopic data is summarized below.

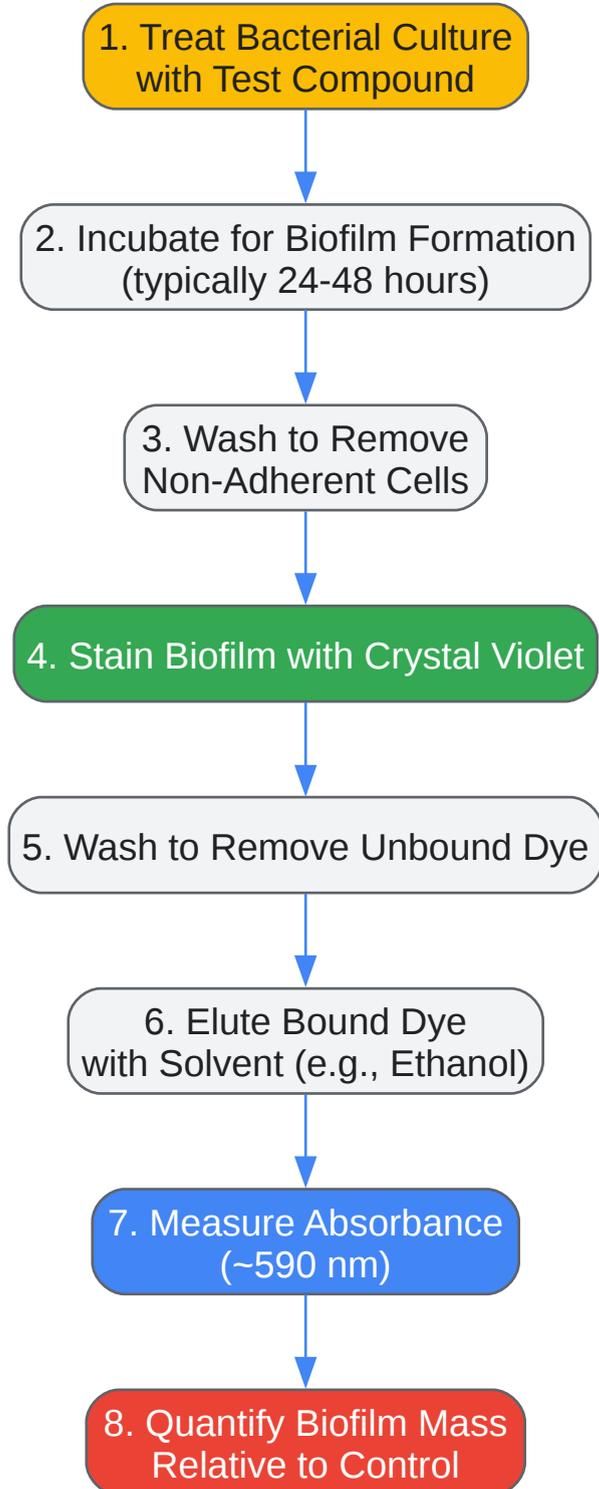
Property	Value	Conditions
Absorption Maximum (λ_{\max})	590 nm - 590.5 nm [1] [2] [3]	In water
Molar Extinction Coefficient (ϵ)	87,000 $\text{M}^{-1}\text{cm}^{-1}$ [1] to 112,000 $\text{M}^{-1}\text{cm}^{-1}$ [2] (literature values vary)	At ~590 nm, in water
Fluorescence Excitation Peak	592 nm [4]	In glycerol
Fluorescence Emission Peak	636 nm [4]	In glycerol
Fluorescence Quantum Yield	0.019 [2] [3]	In glycerol

Modern Research & Drug Development Applications

While its traditional medical use has declined, **Crystal Violet** remains a vital tool in modern pharmaceutical research, primarily for assessing antimicrobial efficacy and cytotoxicity.

Recent research explores its potential in novel formulations. A 2025 study investigated **Atorvastatin-loaded Nanostructured Lipid Carriers (ATR-NLCs)**, using the **Crystal Violet** assay to demonstrate significantly enhanced antibacterial activity and biofilm inhibition against pathogens like *S. aureus* and *E. coli* compared to free atorvastatin [5]. The experimental workflow for such a study is illustrated below.

Biofilm Inhibition Assay Workflow



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General workflow for a **Crystal Violet** biofilm inhibition assay, adapted from modern research methodologies. [5]

Key Findings from Recent Research

- **Enhanced Efficacy:** Encapsulating atorvastatin in NLCs reduced the Minimum Inhibitory Concentration (MIC) by 1.4 to 2.5-fold against various bacteria, indicating stronger antimicrobial action [5].
- **Potent Biofilm Inhibition:** ATR-NLCs achieved **80% biofilm inhibition** for *S. aureus*, a significant improvement over free atorvastatin [5].
- **Mechanism of Action:** The antibacterial effect of compounds like atorvastatin is linked to the disruption of bacterial membrane integrity and inhibition of HMG-CoA reductase, affecting protein prenylation [5].

Standard Experimental Protocols

For researchers, here are detailed methodologies for two common assays utilizing **Crystal Violet**.

Protocol 1: Crystal Violet Biofilm Assay

This protocol is used to quantify bacterial biofilm formation and inhibition [5].

- **Biofilm Growth:** Inoculate a sterile 96-well plate with a standardized bacterial suspension in growth medium. Add the test compound.
- **Incubation:** Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow biofilm adhesion.
- **Washing:** Carefully remove the planktonic cells and medium by inverting and gently tapping the plate. Wash the adherent biofilm twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
- **Staining:** Air-dry the plate for ~45 minutes. Add a 0.1% to 1% **Crystal Violet** solution to each well to cover the biofilm. Incubate for 10-20 minutes at room temperature.
- **Destaining/Washing:** Pour off the stain and rinse the plate thoroughly under running tap water until the runoff is clear. Allow the plate to dry completely.
- **Elution:** Add a destaining solution (e.g., 95-100% ethanol or 33% acetic acid) to each well to solubilize the dye bound to the biofilm. Shake the plate gently for 10-30 minutes.
- **Quantification:** Transfer the eluted dye to a new plate or measure directly. Measure the absorbance at 590 nm using a microplate reader. Higher absorbance correlates with a greater amount of biofilm

biomass.

Protocol 2: Crystal Violet Cytotoxicity/Cell Viability Assay

This colorimetric assay estimates the number of adherent, viable cells and is often used for drug toxicity screening [6].

- **Cell Treatment:** Plate cells in a multi-well plate and allow them to adhere. Treat with the test compound for the desired duration.
- **Fixation and Staining:** After treatment, remove the medium. Gently wash the cell monolayer with PBS. Add a **Crystal Violet** solution (typically 0.05% to 0.1% in water or methanol) to fix and stain the adherent cells. Incubate for 10-30 minutes at room temperature.
- **Washing:** Carefully remove the staining solution and rinse the plate extensively with deionized water to remove excess dye. Air-dry the plate.
- **Elution:** Solubilize the dye taken up by the cells using a solution of 1% SDS or 33% acetic acid.
- **Measurement:** Measure the absorbance at 590 nm. A lower absorbance in treated wells, compared to an untreated control, indicates reduced cell viability or adhesion, reflecting cytotoxicity.

Conclusion

Crystal Violet is a versatile compound that bridges classic laboratory techniques and modern pharmaceutical innovation. Its well-defined chemical and optical properties make it an indispensable tool not only for staining but also for quantitative assessment of antimicrobial activity, biofilm formation, and cytotoxicity in drug development.

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